Product packaging for 9H-Benzo(a)fluoren-9-one(Cat. No.:CAS No. 109241-57-8)

9H-Benzo(a)fluoren-9-one

Cat. No.: B12796601
CAS No.: 109241-57-8
M. Wt: 230.26 g/mol
InChI Key: KQARIORMHGDNQO-UHFFFAOYSA-N
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Description

9H-Benzo(a)fluoren-9-one is an organic compound with the molecular formula C₁₇H₁₀O and a molecular weight of 230.26 g/mol . It belongs to a class of polycyclic aromatic compounds known for their utility in fundamental photophysical research. This compound is of significant interest in the study of Excited-State Intramolecular Proton Transfer (ESIPT), a process where a molecule undergoes proton transfer in its excited state, leading to unique photophysical properties . Molecules with ESIPT capabilities, particularly fluorenone derivatives, are extensively investigated for their potential in creating advanced luminescent materials and white-light-emitting systems from a single molecule . The benzo[a]fluorene skeleton, related to this compound, is a known polycyclic aromatic hydrocarbon (PAH) . Researchers can leverage the properties of this compound to develop novel materials for applications in organic electronics and molecular probes. This product is intended for research purposes only and is not classified as a drug or approved for diagnostic, therapeutic, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10O B12796601 9H-Benzo(a)fluoren-9-one CAS No. 109241-57-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109241-57-8

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

benzo[a]fluoren-9-one

InChI

InChI=1S/C17H10O/c18-13-6-8-15-12(9-13)10-17-14-4-2-1-3-11(14)5-7-16(15)17/h1-10H

InChI Key

KQARIORMHGDNQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C4C=CC(=O)C=C4C=C32

Origin of Product

United States

Synthetic Methodologies for 9h Benzo a Fluoren 9 One and Its Derivatives

Strategic Approaches to the Benzo(a)fluorene Skeleton Formation

The construction of the tetracyclic benzo(a)fluorene framework requires strategic bond formations to assemble the fused aromatic and cyclopentanone (B42830) rings. The following sections detail prominent strategies employed for this purpose.

Multi-Step Organic Synthetic Pathways

Traditional approaches to the benzo(a)fluorene skeleton often involve multi-step sequences that build the molecule piece by piece. These pathways, while sometimes lengthy, offer a high degree of control over the final structure. A common strategy involves the Robinson annulation. For instance, a series of 3-hydroxy-fluorene-2-carboxylate compounds can be prepared starting from the Michael addition of an acetoacetate (B1235776) to a 2-benzylideneindan-l-one, followed by Robinson annulation and subsequent aromatization. mdpi.com This sequential reaction can proceed without the isolation of intermediates to afford the desired fluorene (B118485) core in reasonable yields. mdpi.com

Another classic multi-step approach is the Pschorr cyclization, which has been utilized for the synthesis of various fluorene and benzo[b]fluorene derivatives. uni-hohenheim.de This method typically involves the diazotization of an appropriately substituted aminobiphenyl precursor, followed by an intramolecular radical cyclization to form the fluorene nucleus. While effective, these multi-step syntheses can be labor-intensive and may require harsh reaction conditions. acs.org

Cyclization and Oxidation Processes

A more direct approach to 9H-benzo(a)fluoren-9-one involves the cyclization of a suitable precursor followed by an oxidation step, or a one-pot cyclization/oxidation process. For example, fluorenones can be synthesized from fluorenes through aerobic oxidation. rsc.orgresearchgate.net This method is considered a green and highly efficient technique, often utilizing a base like potassium hydroxide (B78521) in a solvent such as tetrahydrofuran (B95107) (THF) under ambient conditions to yield the product in high purity. rsc.orgresearchgate.net

Furthermore, oxidative cyclization of 2-(aminomethyl)biphenyls promoted by tert-butyl hydroperoxide (TBHP) offers a metal-free route to highly substituted fluorenones. nih.gov This method is believed to proceed through the oxidation of the benzylic amino group to form an iminium ion or a stabilized radical, which then undergoes cyclization to form the fluorene backbone. nih.gov Subsequent oxidation of the 9-aminofluorene (B152764) intermediate yields the final fluorenone product. nih.gov

Palladium-Catalyzed Annulation of 5-(2-Bromophenyl)pent-3-en-1-ynes

A powerful and more recent strategy for the synthesis of benzo[a]fluorene derivatives involves a palladium-catalyzed cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes. acs.orgnih.gov This process is highly efficient and proceeds through a sequence of steps including oxidative addition of the carbon-bromine bond to the palladium catalyst, followed by insertion, C-H activation, and reductive elimination. acs.orgnih.gov This method allows for the construction of the benzo[a]fluorene skeleton in a single operation from readily available starting materials. acs.orgnih.gov

The reaction conditions for this palladium-catalyzed annulation have been optimized, with key factors including the choice of palladium catalyst, ligand, and base.

Catalyst System ComponentOptimal Condition
Palladium SourcePd(PPh₃)₄
LigandPPh₃
BaseTributylamine
SolventDMF
Temperature140 °C

Table 1: Optimized conditions for the palladium-catalyzed synthesis of benzo[a]fluorene derivatives from 5-(2-bromophenyl)pent-3-en-1-ynes. acs.org

This catalytic cycle offers a versatile route to a variety of substituted benzo[a]fluorenes, with the potential for further functionalization. acs.org

Intramolecular Cycloaddition Strategies

Intramolecular cycloaddition reactions provide another elegant pathway to the benzo(a)fluorene core. These reactions involve a precursor molecule containing two reactive moieties that can undergo a cycloaddition reaction to form one or more rings of the final structure. For example, a [4+2] cycloaddition (Diels-Alder reaction) can be employed. researchgate.net In some instances, 1,6-diynes with terminal aryl groups can undergo an intramolecular [4+2] cycloaddition through strained cyclic allene (B1206475) intermediates to form biaryl compounds, which can be precursors to the benzo[a]fluorene system. researchgate.net

Lewis acid-catalyzed Prins-type cycloaromatization of enol ether precursors has also been reported for the synthesis of benzo[a]fluorene. researchgate.netresearchgate.net This method is proposed to proceed through the generation of an oxonium species, which then triggers the annulation and aromatization cascade. researchgate.netresearchgate.net A significant advantage of this approach is its operational simplicity and the use of transition-metal-free and air-tolerant reaction conditions. researchgate.netresearchgate.net

Catalytic Systems in Benzo(a)fluoren-9-one Synthesis

Catalysis plays a pivotal role in the modern synthesis of this compound and its derivatives, offering efficient and selective routes that often outperform classical methods. Transition metals, in particular, have been extensively used to promote the key cyclization and bond-forming reactions.

Transition Metal-Promoted Cyclizations

A variety of transition metals have been shown to effectively catalyze the cyclization reactions leading to the benzo(a)fluorene skeleton.

Palladium: As previously discussed in section 2.1.3, palladium catalysts are highly effective in promoting the annulation of 5-(2-bromophenyl)pent-3-en-1-ynes to form benzo[a]fluorenes. acs.orgnih.gov Palladium-catalyzed carbonylative cyclization of o-halobiaryls is another powerful method for the direct synthesis of fluoren-9-ones. organic-chemistry.org This reaction introduces the carbonyl group and forms the five-membered ring in a single step. organic-chemistry.org

Gold: Gold catalysts, particularly cationic gold(I) complexes, have been used in the cyclization of enynes. For instance, Au(I)-catalyzed annulation of aryl-substituted enynes with propargyl esters can yield fluorene products. nih.gov

Rhodium: Rhodium catalysts have been employed in [4+3] cycloadditions to construct the seven-membered rings of related benzazepine structures, demonstrating their potential for complex ring formations. nih.gov

Bismuth: Bismuth bromide (BiBr₃) has been used as a catalyst in the sequential cyclization of 2-en-4-yn-1-yl acetates with terminal alkynes to produce 9-substituted fluorenes. mdpi.comacs.org

The following table summarizes some of the transition metal catalysts used in the synthesis of fluorene and benzo[a]fluorene systems and the types of reactions they promote.

Metal CatalystReaction TypePrecursor Type
Palladium (Pd)Annulation/Cascade Cyclization5-(2-Bromophenyl)pent-3-en-1-ynes
Palladium (Pd)Carbonylative Cyclizationo-Halobiaryls
Gold (Au)AnnulationAryl-substituted enynes
Rhodium (Rh)[4+3] CycloadditionBenzamides and vinylcarbenoids
Bismuth (Bi)Sequential Cyclization2-en-4-yn-1-yl acetates

Table 2: Examples of transition metal catalysts and their applications in fluorene and benzo(a)fluorene synthesis. mdpi.comacs.orgnih.govorganic-chemistry.orgnih.gov

The development of novel catalytic systems continues to be a major focus in this field, aiming for even greater efficiency, selectivity, and sustainability in the synthesis of this compound and its structurally diverse derivatives.

Ligand Design and Optimization in Catalysis

The design and optimization of ligands are crucial in transition-metal-catalyzed syntheses of fluorenones, influencing reaction efficiency, selectivity, and substrate scope. scholaris.ca In palladium-catalyzed reactions, such as the cyclocarbonylation of o-halobiaryls to form the fluorenone core, the choice of ligand is critical. acs.orgnih.govnih.gov While some reactions can proceed without a specific ligand, the use of well-designed ligands, such as bidentate phosphines, can significantly improve outcomes. For instance, in the palladium-catalyzed 5-exo-dig annulation of o-alkynyl biaryls, employing bidentate phosphine (B1218219) ligands like di-iso-propylphosphinoferrocene (d-i-Prpf) resulted in more selective cyclization. nih.gov

The development of palladacycle catalysts, which can function as both Pd(II) and Pd(0) sources, highlights the intricate role of the ligand-metal complex. nih.gov These catalysts facilitate sequential reactions, including addition and C-H activation/oxidation, to build the fluorenone structure from simpler precursors like 2-bromobenzaldehydes and arylboronic acids. nih.gov Furthermore, machine learning methods are being applied to accelerate the discovery of optimal phosphine ligands for C–H activation processes by predicting the reaction energy based on ligand features, which can dramatically speed up the optimization process. rsc.org

Copper-Catalyzed C(sp3)–H Alkylation

Copper catalysis provides an effective method for the C9-alkylation of the fluorene core. A notable strategy is the sp³ C–H alkylation of fluorene with alcohols, which functions through a "borrowing hydrogen" mechanism. rsc.org This process avoids the need for pre-functionalized alkylating agents. In one such system, a (NNS)CuCl complex was found to be an effective catalyst for the reaction between fluorene and a variety of primary and even more challenging secondary alcohols. rsc.orgdntb.gov.ua This method is distinguished from other metal-catalyzed processes and is noted to be ligand-dominated, proceeding via a radical pathway.

The use of simple and inexpensive copper catalysts also extends to the C-alkylation of related starting materials, demonstrating broad functional group tolerance. nih.gov Visible light has also been employed to induce copper-catalyzed alkylation under mild conditions. organic-chemistry.org

Derivatization and Functionalization Reactions

Once the this compound core is synthesized, further derivatization can be achieved through various functionalization reactions. These modifications can target the ketone group or the aromatic rings of the fluorene moiety.

Strategies for Incorporating Substituents

A primary method for synthesizing substituted fluorenones is the palladium-catalyzed cyclocarbonylation of ortho-halobiaryls. nih.govacs.org This reaction is highly versatile, allowing for the incorporation of both electron-donating and electron-withdrawing substituents onto the fluorenone skeleton with high yields. acs.orgnih.govresearchgate.net The strategy has been successfully applied to create a wide array of fluorenones, including polycyclic and heterocyclic variants. nih.govnih.gov

Another powerful strategy involves dual C–H functionalization cascades. For example, substituted fluorenones can be synthesized directly from benzaldehydes and aryl iodides using a palladium(II)-catalyzed process with an inexpensive transient directing group like anthranilic acid. acs.org This approach is compatible with a variety of functional groups on both starting materials. acs.org

Below is a table summarizing the synthesis of various substituted fluoren-9-ones using the palladium-catalyzed cyclocarbonylation of 2-iodobiphenyls.

EntrySubstituent on Biphenyl (B1667301)ProductYield (%)
14'-Me2-Methylfluoren-9-one98
24'-OMe2-Methoxyfluoren-9-one99
34'-Cl2-Chlorofluoren-9-one99
44'-CF₃2-(Trifluoromethyl)fluoren-9-one99
53'-Me3-Methylfluoren-9-one95
63'-OMe3-Methoxyfluoren-9-one96

Table based on data from a study on the palladium-catalyzed cyclocarbonylation of o-halobiaryls. acs.org

Reactions Involving the Ketone Functionality

The ketone group at the C9 position is a prime site for functionalization. A common transformation is the reduction of the ketone to the corresponding secondary alcohol, 9H-fluoren-9-ol. This can be achieved using reducing agents like sodium borohydride (B1222165) in a solvent such as methanol (B129727) or ethanol. youtube.comyoutube.com The progress of this reaction is easily monitored by the disappearance of the bright yellow color of the starting fluorenone. youtube.com Bacterial reduction has also been reported, with Bacillus brevis converting 9-fluorenone (B1672902) to 9-hydroxyfluorene in high yield under anaerobic conditions. nih.gov

The ketone can also be converted into an oxime, 9H-fluoren-9-one oxime, by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base. nih.gov This oxime can then serve as an intermediate for further derivatization. For example, it can be reacted with various isocyanates to produce O-aryl-carbamoyl-oxymino-fluorene derivatives. nih.gov

ReactantReagent(s)ProductNotes
9-FluorenoneSodium borohydride, Methanol9H-Fluoren-9-olColor change from yellow to white indicates reaction progress. youtube.com
9-FluorenoneHydroxylamine hydrochloride, NaOH9H-Fluoren-9-one oximeIntermediate for further synthesis. nih.gov
9H-Fluoren-9-one oximePhenyl isocyanate, THF9-(Phenylcarbamoyloxymino)fluoreneSynthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives. nih.gov

Functionalization of the Fluorene Moiety

The aromatic rings of the fluorene core are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. wikipedia.orgmasterorganicchemistry.com The reactivity of the different positions on the fluorene ring system is influenced by the bridging group and any existing substituents. rsc.orgquora.com Generally, the positions ortho and para to the bridging group are the most reactive. rsc.org Halogenation, such as bromination, is a common electrophilic substitution reaction performed on these systems.

Furthermore, transition-metal-catalyzed C-H functionalization offers a direct way to modify the aromatic backbone. researchgate.net These methods can be directed to specific positions, such as the ortho position, by using directing groups or by leveraging the inherent reactivity of C-H bonds adjacent to existing functional groups or heteroatoms. whiterose.ac.ukrsc.org For example, palladium-catalyzed C-H functionalization has been used for the arylation of the fluorene core. researchgate.net These advanced techniques provide powerful tools for creating complex and highly functionalized this compound derivatives.

Reactivity and Mechanistic Investigations of 9h Benzo a Fluoren 9 One

Elucidation of Reaction Pathways and Intermediates

Understanding the transient species and the sequence of elementary steps in a chemical reaction is fundamental to controlling its outcome. For 9H-Benzo(a)fluoren-9-one and related fluorene (B118485) systems, a variety of reaction pathways and intermediates have been proposed and investigated, often involving organometallic species and carbocationic intermediates.

Metal-catalyzed reactions are pivotal in the functionalization of fluorene-type molecules. One of the intriguing mechanistic aspects is the migration of the metal center during the catalytic cycle. While direct studies on this compound are limited, research on related fluorenyl complexes provides valuable insights.

Rhodium complexes, for instance, have been shown to interact with the fluorenyl framework in multiple ways. The coordination of a P-phosphanylphosphorane ligand containing a fluorenyl group to a rhodium(I) center leads to the metalation of the benzylic C9 carbon of the fluorene. nih.gov This process results in the formation of a κ²-C,P complex where the fluorene is coordinated in an η¹ fashion. nih.gov This η¹-coordination is noteworthy because the fluorenyl ligand can adopt various coordination modes (η¹, η³, η⁵), and the ability to switch between them, known as ring slippage, is a key feature in the catalytic activity of early transition metal complexes in olefin polymerization. nih.gov The formation of such cyclometalated complexes highlights the potential for the metal to migrate to different positions on the fluorenyl scaffold, influencing the subsequent reactivity.

The following table summarizes the key aspects of the rhodium-fluorenyl interaction:

FeatureDescriptionReference
Ligand P-phosphanylphosphorane, Flu=PCy₂–PCy₂ (Flu = 9-fluorenyl) nih.gov
Metal Center Rhodium(I) nih.gov
Process Metalation of the benzylic carbon (C9) of fluorene nih.gov
Product κ²-C,P complex with η¹-coordinated fluorenyl ligand nih.gov
Significance Enforces a less common η¹-coordination mode, relevant to catalysis nih.gov

This metalation process is a form of C-H activation, where the metal center selectively breaks a carbon-hydrogen bond and forms a metal-carbon bond. This initial step is often crucial in catalytic cycles that lead to further functionalization of the molecule.

The synthesis of complex polycyclic aromatic hydrocarbons like benzo[a]fluorenes often relies on cascade reactions catalyzed by transition metals, most notably palladium. These cascades are elegant examples of how multiple bond-forming events can occur in a single pot, proceeding through a series of well-defined mechanistic steps: oxidative addition, migratory insertion, C-H activation, and reductive elimination.

A compelling example is the palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes to afford benzo[a]fluorene derivatives. nih.govacs.org The proposed catalytic cycle for this transformation is initiated by the oxidative addition of the C-Br bond of the bromoaryl group to a Pd(0) species, forming a Pd(II)-aryl intermediate. nih.govacs.org This is followed by a migratory insertion step. In this specific substrate, the insertion can occur with either the ene or the yne moiety. The regiochemical outcome of this insertion is crucial. Insertion of the palladium-aryl bond across the alkyne moiety leads to a naphthalenyl-palladium intermediate. nih.gov

The subsequent step involves an intramolecular C-H activation . The naphthalenyl-palladium species positions the metal in proximity to a C-H bond on the adjacent phenyl ring, allowing for the formation of a new carbon-carbon bond and a palladacycle intermediate. nih.gov The final step of the cascade is reductive elimination , where the desired benzo[a]fluorene product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.govacs.org

The sequence of these elementary steps is summarized in the table below:

StepDescriptionIntermediateReference
1. Oxidative Addition Activation of the C-Br bond by Pd(0)Pd(II)-aryl species nih.govacs.org
2. Migratory Insertion Insertion of the alkyne into the Pd-C bondNaphthalenyl-palladium species nih.gov
3. C-H Activation Intramolecular cyclization onto an adjacent aryl C-H bondPalladacycle nih.gov
4. Reductive Elimination Formation of the final C-C bond and regeneration of Pd(0)Benzo[a]fluorene product nih.govacs.org

This cascade process demonstrates the power of transition metal catalysis to construct complex molecular architectures from relatively simple starting materials in a highly efficient manner.

Reactions of certain fluorene derivatives, particularly those involving propargylic alcohols, can proceed through highly reactive carbocationic intermediates. A fascinating and frequently proposed intermediate is the allene (B1206475) carbocation.

For instance, the boron trifluoride-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides leads to the formation of highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.de A plausible mechanism for this transformation involves the formation of an allene carbocation intermediate. thieme-connect.deacs.org The reaction is thought to be initiated by the coordination of the Lewis acid (BF₃·OEt₂) to the hydroxyl group of the propargylic alcohol, facilitating its departure as a leaving group. The resulting carbocation can then rearrange to a more stable allene carbocation. This electrophilic species is then attacked by the nucleophilic amine of the 2-aminobenzamide, leading to the final product after proton loss. thieme-connect.de

The stability and reactivity of this intermediate can be influenced by the planarity of the fluorene system. thieme-connect.de The reaction of coplanar fluorene propargylic alcohols with nucleophiles having labile amine protons appears to favor the allene carbocation pathway. thieme-connect.de

The key features of this mechanistic pathway are outlined below:

Starting MaterialsCatalyst/ReagentsKey IntermediateProductReference
9-(Phenylethynyl)-9H-fluoren-9-ols, 2-AminobenzamidesBF₃·OEt₂Allene Carbocation(Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides thieme-connect.de
9-(Phenylethynyl)-9H-fluoren-9-ols, N-Aryl substituted 2-aminobenzamides, N-BromosuccinimideBF₃·OEt₂Allene Carbocation(E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides acs.org

The formation of allene carbocation intermediates is a testament to the diverse reactive pathways available to fluorene derivatives, enabling the synthesis of a wide array of complex structures.

Stereochemical Considerations in Transformations

The stereochemical outcome of chemical reactions is a critical aspect of organic synthesis, particularly when constructing complex, three-dimensional molecules. In the context of this compound and its relatives, regioselectivity and isomerization are important stereochemical phenomena.

The synthesis of fluorenones and their benzo-fused analogues often involves cyclization reactions where the regioselectivity—the specific orientation of bond formation—is a key challenge. Different synthetic strategies have been developed to control the regiochemical outcome.

Palladium-catalyzed cyclocarbonylation of 3'-substituted 2-iodobiphenyls provides a good example of regioselectivity in the synthesis of fluorenones. This reaction affords 3-substituted fluoren-9-ones with good regioselectivity. acs.org Similarly, metal-free oxidative cyclization methods have been explored. For instance, the TBHP-mediated oxidative cyclization of 2-(aminomethyl)biphenyls can lead to fluorenones, although the success of this reaction is dependent on the nature of the nitrogen-containing precursor. nih.gov

In the synthesis of benzo[b]fluorenones, a new approach involves the metal-catalyzed rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-diones. The choice of metal is critical; a zinc-mediated rearrangement of the dibromo derivative leads to a 10-hydroxy-11H-benzo[b]fluoren-11-one derivative in a regioselective manner. mjcce.org.mk Another strategy involves the iron-catalyzed cycloaromatization of acyclic diaryldiyn-3-ones, which provides a chemoselective route to 5-brominated benzo[b]fluorenones. researchgate.net

The following table highlights some regioselective cyclization reactions leading to fluorenone-type structures:

ReactionSubstrateCatalyst/ReagentProductRegioselectivityReference
Cyclocarbonylation3'-Substituted 2-iodobiphenylsPalladium3-Substituted fluoren-9-onesGood acs.org
Rearrangement3,3'-Dibromo-2,2'-spirobiindan-1,1'-dioneZinc10-Hydroxy-11H-benzo[b]fluoren-11-one derivativeHigh mjcce.org.mk
CycloaromatizationAcyclic diaryldiyn-3-onesIron(III) / NBS5-Brominated benzo[b]fluorenonesChemoselective for bromination researchgate.net

These examples underscore the importance of catalyst and substrate control in directing the regioselectivity of cyclization reactions to access specific isomers of benzo-fused fluorenones.

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is a relevant phenomenon for fluorene derivatives. This can include structural isomerization, such as the conversion of one constitutional isomer to another, or stereoisomerization, involving changes in the spatial arrangement of atoms.

In the context of donor-acceptor substituted fluorene compounds, syn/anti isomerization can occur. Quantum chemical calculations on such systems have shown that the torsion angle describing syn isomerization can vary significantly depending on the substituents. ontosight.ai For some fluorene derivatives, deactivation of the excited state can occur through photoisomerization, although in other cases, no photoisomers are observed. researchgate.net

The synthesis of fluorene derivatives can also be accompanied by isomerization. For example, a rhodium-catalyzed "stitching reaction" followed by an alkene isomerization sequence has been used for the convergent synthesis of fluorene derivatives. researchgate.net Furthermore, metallocene catalysts, which can be derived from fluorene compounds, are known to catalyze alkene isomerization. thieme-connect.de

While specific studies on the isomerization of this compound itself are not prevalent in the searched literature, the observed isomerization phenomena in closely related fluorene systems suggest that such processes are possible and should be considered, particularly under thermal or photochemical conditions, or in the presence of suitable catalysts. The planarity and rigidity of the benzo[a]fluorenone system might influence the propensity for and types of isomerization that can occur compared to more flexible fluorene derivatives.

Photochemical and Oxidative Transformations

The reactivity of this compound and its structural relatives is significantly influenced by light and oxygen. The extended π-system of the molecule makes it susceptible to photochemical transformations, while the benzylic carbon in its precursor, 9H-benzo(a)fluorene, is a key site for oxidative reactions.

Photolysis Studies

Photolysis studies on the parent compound 9-fluorenone (B1672902), a structurally similar ketone, provide insight into the potential photochemical behavior of this compound. The outcome of irradiating 9-fluorenone is highly dependent on the solvent used. semanticscholar.org

In aprotic, non-polar solvents like benzene (B151609) and acetone (B3395972), 9-fluorenone demonstrates notable stability and does not undergo reaction upon UV irradiation. semanticscholar.org However, in a polar solvent like acetonitrile (B52724), 9-fluorenone undergoes photoreduction. This process involves hydrogen abstraction from the solvent (CH₃CN) to yield fluoren-9-ol and succinonitrile (B93025) as a byproduct. semanticscholar.org

Conversely, the precursor hydrocarbon, fluorene, when irradiated in the presence of a sensitizer (B1316253) like benzophenone, undergoes photooxidation with aerial oxygen to form 9-fluorenone. semanticscholar.org This reaction proceeds effectively in solvents such as benzene and acetone, but no reaction is observed in acetonitrile. semanticscholar.org These findings highlight the critical role of the solvent environment in dictating the photochemical pathway, a principle that can be extrapolated to more complex derivatives like this compound.

Further investigations into the photochemistry of 9-fluorenone derivatives, such as 9-fluorenone oxime phenylglyoxylate, reveal rapid dissociation upon photolysis. researchgate.net Using time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy, researchers have identified the formation of short-lived radical intermediates, including benzoyl and fluorene-9-iminyl radicals, on the microsecond timescale following pulsed laser irradiation. researchgate.net When the solution is purged with oxygen, the benzoyl radical is quenched, leading to the formation of a benzoylperoxy radical. researchgate.net

Table 1: Summary of Photolysis Products of Fluorene and 9-Fluorenone in Various Solvents

Irradiated CompoundSolventSensitizerProducts
FluoreneBenzeneBenzophenone9-Fluorenone
FluoreneAcetoneBenzophenone9-Fluorenone
FluoreneAcetonitrileBenzophenoneNo Reaction
9-FluorenoneBenzeneNoneNo Reaction
9-FluorenoneAcetoneNoneNo Reaction
9-FluorenoneAcetonitrileNoneFluoren-9-ol, Succinonitrile

Aerobic Oxidation Mechanisms

The synthesis of 9-fluorenones, including by extension this compound, is commonly achieved through the aerobic oxidation of the corresponding 9H-fluorene precursors. This transformation can be accomplished with high efficiency under ambient conditions using a base catalyst. rsc.org

One effective method involves the use of potassium hydroxide (B78521) (KOH) in a solvent like tetrahydrofuran (B95107) (THF) to promote the air oxidation of various substituted 9H-fluorenes. rsc.org This approach is notable for its high yields and applicability to substrates with a range of substituents, including nitro, halogen, and alkyl groups. rsc.org Another advanced protocol utilizes a graphene-supported KOH composite catalyst in N,N-dimethylformamide (DMF) at room temperature. nih.govresearchgate.net This method also provides high yields and features simple work-up procedures, with the potential for recycling and reusing both the solvent and the catalyst. nih.gov

The proposed mechanism for this base-catalyzed aerobic oxidation begins with the deprotonation of the 9H-fluorene at the C9 position by the hydroxide anion. This acidic proton is readily abstracted, forming a fluorenyl anion. The anion then reacts with molecular oxygen (O₂), leading to the formation of a peroxide intermediate. Subsequent steps involve the transformation of this intermediate into the final ketone product, 9-fluorenone. The use of graphene in the catalytic system is suggested to enhance the dispersion of KOH and to adsorb the reactants—hydroxide anions, 9H-fluorenes, and molecular oxygen—onto its surface, thereby increasing reaction efficiency. researchgate.net

Table 2: Examples of Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones

Substrate (9H-Fluorene Derivative)Catalyst/SolventYield (%)
9H-FluoreneKOH/THF98
2-Nitro-9H-fluoreneKOH/THF96
2,7-Dibromo-9H-fluoreneKOH/THF97
9H-FluoreneGraphene-KOH/DMF99
1-Methyl-9H-fluoreneGraphene-KOH/DMF92

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics in Related Chromophores

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process where a molecule, upon photoexcitation, undergoes an ultrafast transfer of a proton between two functional groups within the same molecule. rsc.orgnih.gov This process leads to the formation of a transient tautomer in the excited state, which then relaxes to the ground state, often with a characteristic fluorescence emission that has an unusually large Stokes shift. nih.govwikipedia.org

The fundamental mechanism of ESIPT involves a molecule containing both a proton-donating group and a proton-accepting group linked by an intramolecular hydrogen bond. nih.gov Upon absorption of light, the acidity and basicity of these groups can increase, facilitating the proton transfer. nih.gov The classic example is salicylic (B10762653) acid, where a proton moves from the hydroxyl group to the carbonyl group in the excited state. nih.gov This creates a new species (a keto-tautomer) that exists only in the excited state. The emission from this tautomer is significantly red-shifted compared to the absorption of the original molecule. nih.govwikipedia.org

While specific ESIPT studies on this compound are not prominent in the literature, its core structure is related to chromophores known to exhibit such photophysical behaviors. The development of fluorescent probes and imaging agents often relies on the ESIPT mechanism due to its sensitivity to the molecular environment and the potential for ratiometric sensing. nih.govrsc.org Chromophores designed for ESIPT applications are typically rigid, planar molecules with extensive π-conjugation, characteristics shared by the benzo[a]fluorene framework. The presence of a carbonyl group within this conjugated system provides a potential proton-accepting site, suggesting that suitable derivatization with a proximal proton-donating group could induce ESIPT behavior. The study of related benzo[b]fluorenes, formed through photochemical routes, indicates the versatility of this class of compounds in photophysical applications. nih.gov The dynamics of ESIPT are incredibly fast, often occurring on the femtosecond timescale, and can be influenced by factors such as the solvent, temperature, and specific molecular geometry. nih.gov

Theoretical and Computational Chemistry of 9h Benzo a Fluoren 9 One

Quantum Chemical Characterization of Electronic Structure

The electronic nature of 9H-Benzo(a)fluoren-9-one is primarily investigated using quantum chemical calculations, which provide a foundational understanding of its molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying polycyclic aromatic compounds like this compound. DFT methods, particularly those employing the B3LYP functional with a 6-31G(d,p) basis set, have been effectively used to analyze the structural and electronic properties of the closely related 9-fluorenone (B1672902) and its derivatives. rsc.org These calculations are crucial for understanding the impact of the fused benzene (B151609) ring in the benzo(a)fluorenone structure on its electronic characteristics.

Theoretical studies on isomers of related compounds have demonstrated that DFT calculations can reliably predict the relative stabilities and reactivities. scirp.org For instance, in studies of other complex organic molecules, DFT has been used to elucidate structural and electronic properties, which can be extrapolated to understand this compound. researchgate.net

Molecular Geometry Optimization

The optimization of the molecular geometry of this compound is a critical step in its theoretical analysis. This process involves finding the lowest energy conformation of the molecule. For the parent compound, 9-fluorenone, and its derivatives, geometry optimization is typically performed using DFT methods, such as B3LYP with the 6-31+G(d,p) basis set. acs.org These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional structure. The planarity of the fluorenone core is a key feature, and the addition of the benzo ring is expected to influence this, which can be precisely modeled. researchgate.net

ParameterBond Length (Å) / Angle (°)
C-C (aromatic)1.39 - 1.42
C=O~1.22
C-N~1.40
C-C-C (in ring)118 - 122
Dihedral AngleVaries

Data derived from studies on fluorene-based azo compounds. acs.org

Electronic Energy Levels and Orbital Analysis

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic behavior of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and electronic transition properties. cdu.edu.ua

For 9-fluorenone and its derivatives, the HOMO-LUMO gap has been studied to understand how substituents affect the electronic properties. researchgate.net It is generally observed that the HOMO is distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts. In this compound, the extended conjugation from the additional benzene ring is expected to lower the HOMO-LUMO gap compared to 9-fluorenone, leading to a red-shift in its absorption spectrum.

Table 2: Frontier Molecular Orbital Energies for a Related Fluorenone Derivative (Note: This data is illustrative and based on general findings for fluorenone derivatives, as specific values for this compound were not found.)

OrbitalEnergy (eV)
HOMO-5.5 to -6.0
LUMO-2.5 to -3.0
HOMO-LUMO Gap2.5 to 3.5

Values are typical for fluorenone-based systems. researchgate.netpsu.edu

Simulation of Spectroscopic Signatures

Computational methods are also employed to simulate the spectroscopic signatures of this compound, which can then be compared with experimental data for validation.

Vibrational Frequency Calculations for Infrared Spectra

The simulation of infrared (IR) spectra through vibrational frequency calculations is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule. For 9-fluorenone, experimental gas-phase IR spectra are available and show characteristic peaks for the carbonyl (C=O) stretch and aromatic C-H stretches. nist.gov

Theoretical calculations using DFT can predict these vibrational frequencies. researchgate.net By comparing the calculated spectrum with the experimental spectrum of a known compound like 9-fluorenone, researchers can validate their computational methodology. researchgate.net For this compound, such calculations would predict the influence of the fused benzo ring on the vibrational modes of the fluorenone core.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for 9-Fluorenone (Note: This table illustrates the correlation between experimental and calculated data for the parent compound, 9-fluorenone.)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C=O Stretch~1730~1735
Aromatic C-H Stretch3050 - 31003060 - 3120
C-C Ring Stretch1450 - 16001460 - 1610

Experimental data from NIST WebBook for 9-fluorenone. nist.gov Calculated data are typical values from DFT studies.

Electronic Excitation Spectra

Time-dependent DFT (TD-DFT) is the primary method used to simulate electronic excitation spectra, such as UV-Vis absorption spectra. rsc.org These calculations provide information about the electronic transitions between different molecular orbitals. For 9-fluorenone, the UV-Vis spectrum shows characteristic absorption bands. nist.gov

By performing TD-DFT calculations, it is possible to predict the excitation energies and oscillator strengths of electronic transitions for this compound. The extended π-system in this compound, compared to 9-fluorenone, is expected to result in bathochromic (red) shifts in the absorption maxima. Computational studies on similar large aromatic systems have shown good agreement between calculated and experimental spectra. researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone. For polycyclic aromatic ketones like this compound, theoretical chemistry can predict reaction pathways, characterize transient species, and explain the influence of molecular structure on reactivity.

Transition state (TS) analysis is fundamental to understanding the kinetics and thermodynamics of a chemical reaction. It involves locating the saddle point on a potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction.

The energetics of such a reaction can be summarized in a reaction energy profile. Key parameters obtained from these calculations include:

Activation Energy (Ea): The energy difference between the reactants and the transition state.

Reaction Energy (ΔErxn): The net energy difference between the products and the reactants.

Table 1: Hypothetical Energetic Parameters for a Reaction Step (Note: This table is illustrative, as specific data for this compound was not found. It demonstrates the type of data generated from transition state analysis.)

ParameterDescriptionHypothetical Value (kcal/mol)
Ea (forward) Activation energy for the forward reaction.+25
Ea (reverse) Activation energy for the reverse reaction.+40
ΔErxn Overall energy change of the reaction step.-15

Reaction coordinate mapping is a sophisticated computational technique used to study complex quantum dissipative dynamics, particularly in systems interacting with a structured environment (like a solvent or a biological matrix). arxiv.orgresearchgate.netresearchgate.netaps.orgarxiv.org The method simplifies the problem by identifying a collective environmental degree of freedom, known as the "reaction coordinate" (RC), which is most strongly coupled to the system of interest. arxiv.orgresearchgate.netaps.org This "augmented system" (original system + RC) is then treated explicitly, while the remaining, more weakly coupled environmental degrees of freedom are handled perturbatively. arxiv.orgresearchgate.netarxiv.org

This approach is particularly valuable for understanding processes where the environment plays a crucial role, such as:

Electron transfer reactions.

Proton transfer reactions.

Photochemical dynamics.

In the context of this compound, reaction coordinate mapping could be used to model its behavior in solution. For instance, to study its photodynamics in a polar solvent, the reaction coordinate might represent a collective solvent orientational motion that stabilizes the excited state. The mapping would allow for an accurate description of how solvent reorganization influences the energy landscape and relaxation pathways of the excited molecule. The method is powerful for capturing non-Markovian effects, where the environment has a "memory" of past interactions with the system. aps.org

The process involves:

Defining the total Hamiltonian of the system and its environment.

Transforming the environmental degrees of freedom to identify the collective reaction coordinate.

Creating an "extended system" that includes the original molecule and the reaction coordinate.

Simulating the dynamics of this extended system, which now interacts with a simpler "residual" bath. arxiv.org

This technique provides a more accurate picture than simpler continuum solvent models, especially when specific system-solvent interactions like hydrogen bonding are dominant.

The interaction of a molecule with its solvent can be profoundly altered upon electronic excitation. For ketones like this compound, the carbonyl group (C=O) is a hydrogen bond acceptor. nih.gov Studies on the parent molecule, fluoren-9-one (FL), provide critical insights into these excited-state dynamics.

Time-resolved infrared (IR) spectroscopy combined with Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to study fluoren-9-one in hydrogen-bonding solvents like trifluoroethanol (TFE) and methanol (B129727) (CD3OD). nih.gov Upon photoexcitation to the lowest excited singlet (S1) state, the dynamics of the hydrogen bonds between the fluoren-9-one's carbonyl group and the solvent molecules can be observed. nih.gov

Key findings from studies on fluoren-9-one, which are expected to be qualitatively similar for this compound, include:

Ground State (S0): In strong hydrogen-bond-donating solvents, fluoren-9-one exists predominantly as a hydrogen-bonded complex. nih.gov

Excited State (S1): Immediately after photoexcitation, some of these hydrogen-bonded complexes may undergo ultrafast photodissociation. nih.gov However, the dominant process is often a reorganization of the solvent shell around the excited molecule. nih.gov This involves both the breaking of old hydrogen bonds and the formation of new, stronger ones, leading to a dynamic equilibrium between free and hydrogen-bonded species in the excited state. nih.gov

Relaxation Dynamics: The peak-shift dynamics of the C=O stretching vibration in time-resolved IR spectra reveal processes such as vibrational cooling and solvent reorganization. nih.gov In weaker hydrogen-bonding solvents, vibrational relaxation is more prominent in the early-time dynamics. nih.gov

Computational studies on substituted fluorene (B118485) derivatives further underscore the central role of hydrogen bonding in mediating the relaxation dynamics of excited states. nih.gov The formation of a hydrogen bond between the solvent and the carbonyl oxygen can influence intramolecular relaxation pathways between different excited states. nih.gov

Table 2: Excited-State Relaxation Dynamics of Fluoren-9-one in Protic Solvents (Based on findings for Fluoren-9-one (FL) as a proxy for this compound) nih.gov

SolventKey ObservationDeduced Process
HFIP (strong H-bonder) Bimodal peak-shift dynamics of C=O stretch.Hydrogen bond-making and reorganization.
TFE (weaker H-bonder) Prominence of vibrational relaxation.Slower H-bond reorganization compared to vibrational cooling.
CD3OD (weaker H-bonder) Prominence of vibrational relaxation.Slower H-bond reorganization compared to vibrational cooling.

Advanced Spectroscopic Characterization Techniques for 9h Benzo a Fluoren 9 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. For 9H-Benzo(a)fluoren-9-one, both ¹H and ¹³C NMR provide critical data on the chemical environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays a series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are highly sensitive to the electronic environment of each proton. Protons in closer proximity to the electron-withdrawing carbonyl group and those in sterically hindered positions will exhibit distinct downfield shifts. A representative ¹H NMR spectrum in CDCl₃ shows multiplets in the regions of δ 7.27-7.64 ppm, corresponding to the aromatic protons. chemicalbook.com In a different solvent, such as DMSO-d₆, the chemical shifts may vary slightly due to solvent effects. spectrabase.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C9) is the most deshielded and appears significantly downfield, a characteristic feature for ketones. A study by Marshall et al. reported the ¹³C NMR chemical shifts for 9-fluorenone (B1672902) in CDCl₃. wisc.edu The aromatic carbons resonate in the typical range of approximately 120-145 ppm. The carbonyl carbon is observed at a much lower field.

Technique Nucleus Solvent Chemical Shifts (δ, ppm)
¹H NMR¹HCDCl₃7.27-7.64 (m) chemicalbook.com
¹³C NMR¹³CCDCl₃Aromatic region: ~120-145, Carbonyl: >190 (data for fluorenone) wisc.edu

Note: The table presents typical chemical shift ranges. Specific assignments for each proton and carbon in this compound require detailed 2D NMR experiments.

Vibrational Spectroscopy (FTIR, Raman) for Structural Confirmation

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1710-1730 cm⁻¹. The exact position of this band can be influenced by conjugation and ring strain. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. The NIST WebBook provides a gas-phase IR spectrum for 9H-fluorenone. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of polycyclic aromatic hydrocarbons and their derivatives often shows strong signals for the symmetric vibrations of the aromatic rings. researchgate.netnih.govresearchgate.net For this compound, the C=O stretch is also observable, though it is typically weaker in Raman than in FTIR. The aromatic ring breathing modes and C-H bending vibrations give rise to characteristic patterns in the fingerprint region (below 1500 cm⁻¹).

Technique Vibrational Mode Typical Wavenumber (cm⁻¹)
FTIRAromatic C-H Stretch> 3000
FTIRCarbonyl C=O Stretch1710 - 1730
FTIR/RamanAromatic C=C Stretch1400 - 1600
RamanRing Breathing ModesFingerprint Region (<1500)

Electronic Absorption and Emission Spectroscopy (UV/Visible, Luminescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is used to study its photophysical properties.

UV/Visible Spectroscopy: The UV/Visible absorption spectrum of this compound arises from π-π* and n-π* electronic transitions. The extended conjugation of the polycyclic aromatic system results in strong absorption bands in the ultraviolet and visible regions. In hexane, the S₁ absorption maximum is observed at 380 nm. nycu.edu.tw The spectrum shows a bathochromic (red) shift in more polar solvents like acetonitrile (B52724), indicating a larger dipole moment in the excited state. nycu.edu.tw

Luminescence Spectroscopy: this compound exhibits fluorescence, with the emission wavelength being solvent-dependent. In hexane, the emission maximum is at 500 nm. nycu.edu.tw This emission is significantly red-shifted to 570 nm in methanol (B129727), which is attributed to the formation of a hydrogen-bonded complex. nycu.edu.tw The study of the luminescence properties is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Technique Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm)
UV/Visible & LuminescenceHexane380 nycu.edu.tw500 nycu.edu.tw
UV/Visible & LuminescenceAcetonitrileBathochromic shift nycu.edu.twBathochromic shift nycu.edu.tw
UV/Visible & LuminescenceMethanol-570 nycu.edu.tw

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, with a chemical formula of C₁₇H₁₀O, the theoretical exact mass can be calculated. HRMS analysis confirms this elemental composition by providing an experimental mass with a very low margin of error, typically in the parts-per-million (ppm) range. nih.gov Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. The monoisotopic mass of 9-fluorenone (C₁₃H₈O) is 180.05751 Da. uni.lu

Technique Parameter Value for 9-Fluorenone (C₁₃H₈O)
HRMSChemical FormulaC₁₃H₈O nih.gov
HRMSExact Mass180.05751 Da uni.lu
HRMSKey Fragmentm/z 152 (loss of CO) researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. For this compound, this analysis would provide precise bond lengths, bond angles, and information about the planarity of the molecule and its packing in the crystal lattice. A study on 9-fluorenone revealed that it crystallizes in the orthorhombic space group Pcab. iucr.org The molecules were found to be nearly planar. iucr.org Such data is fundamental for understanding intermolecular interactions and for computational modeling studies.

Technique Parameter Value for 9-Fluorenone
X-ray DiffractionCrystal SystemOrthorhombic iucr.org
X-ray DiffractionSpace GroupPcab iucr.org
X-ray DiffractionUnit Cell Parametersa=16.068 Å, b=18.650 Å, c=12.550 Å iucr.org
X-ray DiffractionMolecules per unit cell (Z)16 iucr.org

Analytical Method Development for Trace Quantification of 9h Benzo a Fluoren 9 One

Comprehensive Sample Preparation and Extraction Protocols

The initial and most critical stage in the analysis of 9H-Benzo(a)fluoren-9-one is the extraction of the analyte from the sample matrix. The choice of extraction technique is vital for achieving high recovery and minimizing interferences.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE) or Pressurized Fluid Extraction (PFE), is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. researchgate.netmdpi.com This method utilizes solvents at elevated temperatures and pressures, which remain below the critical point, keeping the solvent in a liquid state. researchgate.netcsic.es These conditions enhance extraction efficiency by increasing analyte solubility and mass transfer rates, while decreasing solvent viscosity and surface tension, allowing for better penetration into the sample matrix. researchgate.net

The main advantages of PLE over traditional methods like Soxhlet extraction include significantly reduced extraction times and lower solvent consumption. mdpi.comnih.gov The process is often automated, which improves reproducibility. researchgate.net Key parameters that are optimized for a specific application include solvent composition, temperature, pressure, and static or dynamic extraction modes. csic.esmdpi.com For instance, an analytical method developed for the trace quantification of OPAHs, including 9H-fluoren-9-one, in mussel tissue utilized PFE as the extraction step.

Table 1: Representative Parameters for Pressurized Liquid Extraction (PLE)

ParameterValue / ConditionRationale
Solvent Dichloromethane (DCM), Hexane/Acetone (B3395972), Ethanol/WaterChoice depends on analyte polarity and sample matrix. Green solvents like ethanol/water are increasingly used. researchgate.net
Temperature 50 - 200 °CIncreases solvent extraction efficiency; must be optimized to prevent thermal degradation of the analyte. mdpi.com
Pressure ~1500 psiMaintains the solvent in a liquid state above its atmospheric boiling point.
Extraction Mode Static, Dynamic, or combinationA static phase allows the solvent to equilibrate with the sample, followed by a dynamic flush. csic.es

Sonication-Assisted Extraction

Sonication-Assisted Extraction, or ultrasonic extraction, is another widely used technique for isolating PAHs and OPAHs from environmental samples like soil and sediment. nih.govnih.gov The method employs high-frequency sound waves to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the solvent. researchgate.net This process generates intense local pressure and temperature gradients, disrupting the sample matrix and enhancing the release of target analytes into the solvent. nih.gov

The primary benefits of ultrasonic extraction are its simplicity, speed, and efficiency. nih.gov Compared to older reflux methods, sonication significantly shortens extraction times. nih.gov Optimization of this method involves selecting the appropriate solvent system, duration and frequency of sonication, and temperature control. researchgate.net Studies have shown that a mixture of n-hexane and acetone is effective for extracting PAHs from sediments. nih.govepa.gov

Table 2: Typical Conditions for Sonication-Assisted Extraction of PAHs

ParameterValue / ConditionRationale
Solvent System n-Hexane:Acetone (1:1, v/v)A common mixture that effectively solubilizes a wide range of PAHs and OPAHs. nih.govepa.gov
Extraction Time 15 - 60 minutesOptimized to maximize recovery without degrading the analyte. Multiple short cycles are often effective. nih.gov
Temperature Controlled (e.g., 25-28 °C) or ambientLower temperatures are used to prevent the loss of more volatile compounds. researchgate.net
Sample State Dried and homogenizedIncreases surface area and ensures uniform extraction from the sample. nih.gov

Cleanup Procedures

Following extraction, the resulting solution often contains co-extracted matrix components that can interfere with chromatographic analysis. Therefore, a cleanup step is essential to purify the extract. A common and effective method for cleaning up PAH and OPAH extracts is column chromatography using an adsorbent like silica (B1680970) gel. nih.gov This procedure separates the analytes from interfering compounds based on polarity. The extract is passed through a miniaturized silica gel column, and different solvent fractions are used to elute compounds of varying polarities, isolating the target analytes. In some advanced methods, the cleanup step can be integrated directly into the extraction cell during Pressurized Liquid Extraction, further streamlining the sample preparation process. mdpi.com

Advanced Chromatographic Separation Techniques

Once a clean extract is obtained, chromatographic techniques are employed for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of OPAHs. nih.gov For compounds like 9H-fluoren-9-one, reverse-phase (RP) HPLC is typically used. sielc.com In this mode, a nonpolar stationary phase, most commonly a C18 column, is used with a polar mobile phase.

The separation is achieved by partitioning the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often employed to effectively separate a wide range of compounds within a single analytical run. asm.org Detection can be accomplished using a Diode Array Detector (DAD) for UV-Vis absorbance or, for higher sensitivity and specificity, a mass spectrometer (MS). asm.org

Table 3: Example HPLC Method Parameters for 9H-Fluoren-9-one Analysis

ParameterValue / ConditionPurpose
Column Reverse-Phase C18 (e.g., 10 cm x 2.1 mm, 5 µm)Nonpolar stationary phase for separation of moderately nonpolar compounds. asm.org
Mobile Phase Acetonitrile and Water (with formic or phosphoric acid)A polar mobile phase for RP-HPLC. A gradient from low to high acetonitrile concentration is common. sielc.comasm.org
Detection Diode Array Detector (DAD) or Mass Spectrometry (MS)DAD provides spectral information, while MS provides mass-to-charge ratio for definitive identification.
Flow Rate 0.2 - 1.0 mL/minTypical flow rate for analytical HPLC columns.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the trace analysis of volatile and semi-volatile organic compounds, including OPAHs. researchgate.netresearchgate.net The technique separates compounds based on their boiling points and interactions with the stationary phase within a capillary column.

For the analysis of 9H-fluoren-9-one and related compounds, a low-polarity capillary column, such as one with a DB-5 MS stationary phase, is often used. mdpi.com The GC oven is subjected to a temperature program, starting at a lower temperature and ramping up to a higher temperature to elute compounds in order of increasing boiling point. mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.

Table 4: General Gas Chromatography (GC-MS) Parameters

ParameterValue / ConditionPurpose
Column DB-5 MS (30 m x 0.25 mm, 0.25 µm film) or similarA non-polar column suitable for separating a wide range of PAHs and their derivatives. mdpi.com
Carrier Gas HeliumInert gas to carry analytes through the column.
Injection Mode SplitlessEnsures the entire sample is transferred to the column, maximizing sensitivity for trace analysis. mdpi.com
Oven Program e.g., 60 °C hold, ramp to 280 °CTemperature programming allows for the separation of compounds with a wide range of volatilities. mdpi.com
Detector Mass Spectrometer (MS or MS/MS)Provides high selectivity and sensitivity for confident identification and quantification.

Sensitive Detection and Quantification Strategies

The choice of detection and quantification strategy is paramount in achieving the low detection limits required for trace analysis of this compound. Mass spectrometry and spectrophotometry are two powerful techniques employed for this purpose.

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC), offers high selectivity and sensitivity for the analysis of complex mixtures. Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique well-suited for the analysis of relatively nonpolar to medium-polarity compounds like this compound.

In LC-APCI-MS, the analyte is first separated by the LC system and then introduced into the APCI source. Here, a heated nebulizer vaporizes the eluent and the analyte. A corona discharge then ionizes the solvent molecules, which in turn transfer a charge to the analyte molecules through a process of chemical ionization. This "soft" ionization technique typically results in the formation of a protonated molecule [M+H]⁺, minimizing fragmentation and providing clear molecular weight information. For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be employed, where the protonated molecule is isolated and fragmented to produce characteristic product ions.

A study on the trace analysis of a structurally similar nitroaromatic compound using LC-APCI-MS/MS demonstrated the potential of this technique for quantifying trace-level impurities in pharmaceutical substances. nih.govresearchgate.net The method showed high sensitivity and specificity, allowing for the detection and quantification at very low concentrations. nih.govresearchgate.net Although specific data for this compound is limited, the principles and performance characteristics from analogous studies are highly relevant.

ParameterTypical Value/Finding
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive or Negative Ion Mode
Precursor Ion [M+H]⁺ (for positive mode)
Product Ions Characteristic fragments for MS/MS
Instrumentation Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

This table presents typical parameters for the analysis of a compound similar in structure to this compound using LC-APCI-MS/MS, based on published research. nih.govresearchgate.net

Spectrophotometric detection, specifically UV-Visible spectrophotometry, is another widely used technique for the quantification of aromatic compounds. ijprajournal.com This method is based on the principle that molecules absorb light at specific wavelengths. For this compound, its aromatic structure results in a characteristic UV-Visible absorption spectrum.

When coupled with High-Performance Liquid Chromatography (HPLC), a UV-Visible detector can be used to quantify the compound as it elutes from the column. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. The selection of the detection wavelength is critical for sensitivity and selectivity and is typically chosen at the wavelength of maximum absorbance (λmax) of the analyte. The NIST Chemistry WebBook provides UV/Visible spectrum data for 9H-Fluoren-9-one, which is structurally very similar to this compound. nist.gov

Wavelength (nm)Molar Absorptivity (ε)Solvent
~255HighNot specified
~300ModerateNot specified
~375LowNot specified

This table summarizes the approximate absorption maxima for 9H-Fluoren-9-one based on the UV/Visible spectrum available in the NIST database. nist.gov These values are expected to be similar for this compound.

Method Validation and Quality Assurance

The validation of an analytical method is essential to ensure that the results are reliable and reproducible. This process involves the evaluation of several key parameters.

Trueness refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often expressed in terms of bias. For analytical methods, trueness is typically assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. A study on the validation of an LC-MS/MS method for the quantification of designer benzodiazepines reported a calculated bias of ±12%. nih.gov

Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It provides a quantitative indication of the quality of a measurement result. The assessment of measurement uncertainty takes into account all possible sources of error in the analytical procedure.

ParameterTypical Acceptance Criteria
Trueness (Bias) Within ±15% of the nominal value
Precision (RSD) ≤15% for intra-day and inter-day imprecision
Recovery 75% to 125%

This table presents typical acceptance criteria for trueness and precision in bioanalytical method validation, which are relevant for the assessment of measurement uncertainty. nih.govcdc.gov

The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The determination of the LOQ is a critical aspect of method validation, especially for trace analysis. It is often established by determining the signal-to-noise ratio (S/N), with a commonly accepted value being 10:1.

In a study developing a novel LC-APCI-MS/MS method for a trace impurity, the LOQ was established at 5 ng/mL, which was equivalent to 0.83 µg/g in the active pharmaceutical ingredient. nih.gov This demonstrates the high sensitivity that can be achieved with modern analytical instrumentation.

ParameterDefinitionMethod of DeterminationTypical Value
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from the background noise.Signal-to-Noise Ratio (S/N) ≥ 30.5 ng/mL
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 101 ng/mL

This table provides definitions and typical values for the limit of detection and limit of quantification based on a validated LC-MS/MS method for designer benzodiazepines. nih.gov

Applications of 9h Benzo a Fluoren 9 One and Its Derivatives in Materials Science

Optoelectronic Materials and Devices

Derivatives of the fluorenone and benzofluorenone core are integral components in the development of advanced optoelectronic devices. Their tunable energy levels and charge transport capabilities allow for their use in various layers of Organic Light-Emitting Diodes (OLEDs) and organic solar cells (OSCs).

Organic Light-Emitting Diodes (OLEDs)

Derivatives of benzo(a)fluorene have been successfully developed as host materials for highly efficient blue OLEDs. Specifically, compounds based on a spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) core structure have demonstrated significant potential. researchgate.netrsc.org The spiro configuration provides a non-planar molecular structure that helps to prevent intermolecular aggregation and maintain high photoluminescence efficiency in the solid state.

In one study, novel blue host materials were synthesized by reacting 9-bromo-SBFF with various boronic acids via a Suzuki coupling reaction. rsc.org These materials, when used as hosts for dopant materials, resulted in OLEDs with high color purity and efficiency. For example, a device using 1,4-bis(spiro[benzo[c]fluorene-7,9′-fluorene]-5-yl)benzene doped with a specific diamine derivative achieved a high efficiency of 7.44 cd A⁻¹ and an external quantum efficiency (EQE) of 5.60%. researchgate.net Another device, composed of a 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) host doped with Bis[4-(di-p-N,N-diphenylamino)styryl]stilbene (DSA-Ph), exhibited a luminance efficiency of 7.03 cd A⁻¹. rsc.org

The performance of these OLEDs highlights the successful application of benzo(a)fluorene derivatives in creating efficient and color-stable blue light emitters, which are crucial for display and lighting technologies.

Table 1: Performance of OLEDs Utilizing Spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) Derivatives

Host Material Dopant Luminance Efficiency (cd A⁻¹) External Quantum Efficiency (EQE) (%) Color Coordinates (CIE)
1,4-bis(spiro[benzo[c] fluorene-7,9′-fluorene]-5-yl)benzene N,N,N′,N′-tetraphenylspiro [benzo[c]fluorene-7,9′-fluorene]-5,9-diamine 7.44 5.60% (0.146, 0.148)
9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) Bis[4-(di-p-N,N-diphenylamino) styryl]stilbene (DSA-Ph) 7.03 Not Reported Not Reported

Data sourced from multiple studies. researchgate.netrsc.org

Photovoltaic Applications (Solar Cells)

The fluorenone unit is a critical building block in the design of materials for organic solar cells (OSCs) due to its strong electron affinity and planar molecular structure. researchgate.net It is often combined with electron-donating units to create donor-acceptor (D-A) type molecules that exhibit desirable light absorption and charge separation properties.

Researchers have developed novel small-molecule donors for OSCs by incorporating 9-fluorenone (B1672902) and benzothiadiazole units. researchgate.net However, the basic 9-fluorenone-benzothiadiazole system can suffer from poor solubility and limited light absorption. To address these issues, molecular engineering strategies such as adding alkyl side chains and extending the π-conjugation are employed. A symmetric donor, (TPAFN)2DOBT, was developed that demonstrated extended absorption and an optical bandgap of 1.93 eV. OSCs based on this material achieved a high open-circuit voltage (Voc) of 1.09 V and a power conversion efficiency (PCE) of 9.25%, which is among the highest reported for solution-processed fluorenone-benzothiadiazole systems. researchgate.net

These results underscore that strategic molecular design can effectively enhance the performance of fluorenone-based materials in photovoltaic devices. researchgate.net

Hole-Transporting Materials (HTMs) Based on Fluorene (B118485) Derivatives

Fluorene derivatives are widely used as hole-transporting materials (HTMs) in optoelectronic devices, including perovskite solar cells. rsc.org Their popularity is due to their excellent hole mobility, high chemical stability, and good thermal properties. mdpi.com The incorporation of a fluorene group into molecular structures can enhance solubility and promote the formation of stable amorphous films, which are crucial for device fabrication and performance. rsc.orgmdpi.com

For instance, incorporating a fluorenyl group into molecules structurally similar to the commercial HTM N,N′-bis(3-methylphenyl)-N,N′-bis(phenyl)benzidine (TPD) has been shown to overcome the poor solubility and limited carrier transport of TPD. mdpi.com The resulting fluorene-based compounds offer tunable energy levels and carrier transport properties. One such derivative, 2M-DDF, when used as the HTM in an OLED, enabled the device to achieve a maximum luminance of 21,412 cd m⁻² and a maximum current efficiency of 4.78 cd A⁻¹, significantly outperforming devices based on TPD. mdpi.com The improved performance is partly attributed to the higher Highest Occupied Molecular Orbital (HOMO) energy level of the fluorene derivative, which reduces the hole injection barrier from the anode. mdpi.com

The design of HTMs with a spiro-configuration, such as those based on spiro(fluorene-9,9′-xanthene) (SFX), has also gained considerable attention as it enhances film-forming properties and thermal stability. acs.org

Non-Fullerene Acceptors in Organic Solar Cells

In the realm of organic solar cells, there is a significant research effort to replace traditional fullerene-based acceptors with non-fullerene acceptors (NFAs) to improve efficiency, stability, and light absorption. researchgate.netfrontiersin.org Fluorenone and its derivatives have emerged as promising candidates for constructing high-performance NFAs. ktu.edursc.org

The 9-fluorenone moiety can be used as a core electron-withdrawing block and combined with other strong electron-accepting end-capping groups, such as diketopyrrolopyrrole (DPP). rsc.org For example, a compound named DPP-FN-DPP was synthesized using 9-fluorenone as the central core. This NFA exhibited a broad absorption band and a relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, which led to a high open-circuit voltage (Voc) of 0.97 V in an inverted OSC device. rsc.org

Another successful design involves using a 9,9′-spirobi[9H-fluorene] (SBF) core to create a non-planar molecular structure. A molecule with an SBF core and four perylenediimide (PDI) peripheral units (SBF-PDI4) was synthesized and used as an NFA. rsc.org This compound showed intense light absorption and a LUMO energy level of -4.11 eV, similar to that of fullerene acceptors. A solution-processed solar cell using SBF-PDI4 as the acceptor and the polymer PTB7-Th as the donor achieved a high power conversion efficiency (PCE) of 5.34%. rsc.orgresearchgate.net These findings demonstrate that three-dimensional fluorene-based derivatives can serve as high-performance electron acceptors in OSCs. rsc.org

Table 2: Performance of Organic Solar Cells with Fluorenone-Based Non-Fullerene Acceptors

NFA Material Donor Polymer Open-Circuit Voltage (Voc) (V) Power Conversion Efficiency (PCE) (%)
DPP-FN-DPP P3HT 0.97 1.2

Data sourced from multiple studies. rsc.orgrsc.org

Polymer Chemistry and Functional Materials

The structural and electronic properties of 9H-Benzo(a)fluoren-9-one and the broader fluorenone family make them valuable components in polymer chemistry for creating functional materials with tailored optoelectronic characteristics.

Building Blocks for Conjugated Polymers

Fluorenone is utilized as an electron-withdrawing building block in the synthesis of donor-acceptor (D-A) conjugated polymers. researchgate.net This architectural approach is a key strategy in designing low band-gap polymers for photovoltaic applications. By alternating electron-donating units (like fluorene or oligothiophene) with electron-accepting fluorenone units in the polymer backbone, chemists can control the HOMO and LUMO energy levels of the resulting macromolecules. researchgate.netnih.gov

A series of alternating copolymers based on oligothiophene, fluorene, and fluorenone units were synthesized via Suzuki coupling. researchgate.net The planar nature of the fluorenone unit was found to facilitate intermolecular π-π interactions, which can be beneficial for charge transport. The resulting fluorenone-copolymers were used in bulk-heterojunction solar cells with nih.govPCBM, achieving open-circuit voltages up to 0.95 V and power conversion efficiencies up to 1.82%. researchgate.net This demonstrates the effective use of fluorenone as a building block to create p-type polymers for organic electronics. The synthesis of such polymers often starts from precursors like 2,7-dibromo-fluoren-9-one, which are then copolymerized with other monomers. researchgate.net

Integration into Functional Polymer Architectures

Derivatives of 9H-fluoren-9-one are being integrated into polymer backbones to create materials with tailored optoelectronic properties for applications such as organic light-emitting diodes (OLEDs). A notable example is the synthesis of new light-emitting polyfluorene copolymers. These copolymers are synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.org In this process, a derivative of 9H-fluorene, such as 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester, is reacted with various dibromo monomers. acs.org

The incorporation of fluorene units imparts high chemical and thermal stability, good solubility in common organic solvents, and excellent film-forming properties to the resulting polymers. nih.gov Furthermore, these polymers exhibit high luminescence quantum yields both in solution and in thin films. nih.gov The photoluminescence spectra of these copolymers often show efficient energy transfer from the fluorene segments to the other comonomer units. acs.org This property is crucial for tuning the emission color of OLEDs. For instance, copolymers of fluorene with dicyanostilbene derivatives have been shown to exhibit yellow-green electroluminescence, while those with 9,10-dicyanophenanthrene units emit in the greenish-blue region. acs.org

The performance of OLEDs fabricated with these fluorene-based copolymers can be significant. Devices using a fluorene copolymer containing 2.5 mol% of a 9,10-dicyanophenanthrene derivative have demonstrated a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A. acs.org

Advanced Sensing and Catalyst Support Technologies

The inherent photophysical properties of the this compound core structure make it an excellent platform for the development of advanced sensors. These materials can be designed to respond to external stimuli such as heat and light, or to the presence of specific chemical species.

Thermo- and Light-Sensitive Materials

Recent research has demonstrated that organic crystals of 2,7-diphenylfluorenone derivatives can exhibit reversible solid-state luminescence switching in response to external stimuli like temperature, pressure, and solvent vapor. acs.org This phenomenon is attributed to a structural transition between different molecular packing modes, specifically between π–π stacking-directed packing and hydrogen bond-directed packing. acs.org

For example, 2,7-bis(4-methoxyphenyl)-9H-fluoren-9-one crystals can switch their emission between red and yellow, corresponding to a significant shift in the emission wavelength. acs.org Similarly, crystals of 2,7-bis(4-ethylphenyl)-9H-fluoren-9-one display luminescence switching between orange and yellow. acs.org This stimuli-responsive behavior opens up possibilities for their use in temperature sensors, pressure sensors, and rewritable optical media.

Luminescence Switching in Fluorenone Derivatives

CompoundStimulusColor ChangeEmission Wavelength Shift (nm)
2,7-bis(4-methoxyphenyl)-9H-fluoren-9-oneTemperature, Pressure, Solvent VaporRed to Yellow601 to 551
2,7-bis(4-ethylphenyl)-9H-fluoren-9-oneTemperature, Pressure, Solvent VaporOrange to Yellow571 to 557

Spectrophotometric Complexes

The ability of 9H-fluoren-9-one derivatives to form complexes with other molecules and ions, leading to changes in their spectrophotometric properties, is being exploited for chemical sensing applications. A prime example is the use of 9-fluorenone oxime as a fluorescent probe for the detection of the organophosphate pesticide chlorpyrifos. mdpi.comdoaj.org

In this system, the 9-fluorenone oxime is first deprotonated with a base. The resulting anion then undergoes a nucleophilic attack on the chlorpyrifos molecule. mdpi.com This reaction leads to a significant alteration of the fluorescence properties of the fluorenone derivative, allowing for the sensitive and selective detection of the pesticide. mdpi.comdoaj.org This method has demonstrated a limit of detection of 15.5 µg/L for chlorpyrifos in solution. mdpi.comdoaj.org

Furthermore, fluorene-based derivatives can be designed to act as colorimetric and fluorometric probes for various ions. For instance, a chemosensor bearing a benzothiazole-functionalized fluorene derivative can form a complex with ferric ions (Fe³⁺). researchgate.net This complex, in turn, exhibits high selectivity and sensitivity towards cyanide (CN⁻) and sulfide (S²⁻) anions, resulting in a distinct color change that is observable with the naked eye. researchgate.net

Sensing Applications of 9H-Fluoren-9-one Derivatives

DerivativeTarget AnalyteSensing MechanismDetection MethodLimit of Detection
9-fluorenone oximeChlorpyrifosNucleophilic reaction leading to fluorescence changeFluorometry15.5 µg/L
Benzothiazole-functionalized fluoreneFe³⁺, CN⁻, S²⁻Complexation leading to color and fluorescence changeColorimetry and Fluorometry3.1 µg for Fe³⁺

Environmental Fate and Transformation of 9h Benzo a Fluoren 9 One

Environmental Occurrence and Distribution

9H-Benzo(a)fluoren-9-one enters the environment primarily through incomplete combustion of organic materials. Once released, its semi-volatile nature allows for both localized deposition and long-range atmospheric transport.

Presence in Air Particulate Matter, Water, and Soil

While specific quantitative data for this compound in various environmental compartments is limited, its presence is inferred from studies on related compounds and its known formation pathways. O-PAHs, including compounds structurally similar to this compound, are frequently detected in urban air, often adsorbed onto particulate matter. For instance, studies on the composition of airborne particulates in urban centers have identified a range of PAHs and their derivatives, with concentrations varying seasonally. Research on benzo[c]fluorene, a structural isomer, has shown atmospheric concentrations in the picogram to nanogram per cubic meter range in cities like Beijing and Kanazawa, with higher levels in winter, indicative of increased fuel combustion for heating. researchgate.netwikipedia.org

In aquatic and terrestrial environments, the hydrophobic nature of this compound suggests it will predominantly partition to organic matter in soil and sediment. Studies on other high molecular weight PAHs have demonstrated their tendency to accumulate in these matrices. While direct measurements for this compound are scarce, the general behavior of similar compounds indicates that soil and sediment are significant environmental sinks.

Detection in Biological Matrices

The lipophilic character of this compound facilitates its bioaccumulation in the fatty tissues of organisms. Although direct detection in a wide array of biological matrices is not extensively documented, evidence from related compounds points to this pathway. For example, an analytical method for quantifying various O-PAHs, including the related compound 9H-fluoren-9-one, has been developed for use in mussels, which are common bioindicators of coastal water pollution. rsc.org This suggests that this compound could also be present and detectable in such organisms.

Furthermore, studies on the metabolism of benzo[a]pyrene (B130552) (BaP), a well-known PAH, in the adipose tissue of mice demonstrate that this tissue is metabolically active towards PAHs. nih.gov Given that PAHs can be stored in adipose tissue and subsequently metabolized, it is plausible that this compound could be detected in the fatty tissues of exposed organisms, including humans. nih.gov The bioaccumulation of benzo(b)fluoranthene, another related PAH, has been observed in various aquatic organisms, further supporting the potential for this compound to be found in biological systems. epa.gov

Formation from Combustion Processes

The primary source of this compound in the environment is the incomplete combustion of organic materials. This includes both natural sources, such as forest fires, and anthropogenic sources, which are far more significant contributors. Major anthropogenic sources include:

Vehicle Emissions: Exhaust from gasoline and diesel engines is a major source of a wide array of PAHs and their derivatives. scilit.comepa.gov

Industrial Processes: Emissions from coal-fired power plants, waste incinerators, and other industrial combustion processes release significant quantities of these compounds. nih.govnih.gov

Residential Heating: The burning of coal, wood, and other biomass for domestic heating contributes to localized air pollution with these compounds. nih.gov

The formation of this compound occurs through high-temperature pyrolysis and pyrosynthesis, where molecular fragments of the fuel recombine to form larger, more complex aromatic structures. The presence of oxygen during combustion can lead to the formation of oxygenated PAHs like this compound.

Abiotic Degradation Pathways

Once in the environment, this compound is subject to various degradation processes that transform it into other chemical species. These abiotic pathways are crucial in determining its environmental persistence.

Photochemical Degradation

Sunlight can play a significant role in the degradation of this compound, particularly in the atmosphere and in the surface layers of water bodies. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to its decomposition. Studies on the photolysis of the related, less complex compound 9-fluorenone (B1672902) have shown that it can undergo photoreduction in certain solvents. researchgate.netresearchgate.net For instance, in acetonitrile (B52724), 9-fluorenone is reduced to fluoren-9-ol. researchgate.netresearchgate.net The efficiency of this process is influenced by the solvent and the intensity of the light source. researchgate.net It is plausible that this compound undergoes similar photochemical transformations, although the specific products and reaction rates would depend on the presence of the additional benzene (B151609) ring.

Oxidative Transformation

In the atmosphere, this compound can be degraded through reactions with highly reactive oxidative species. The most important of these are the hydroxyl radical (•OH) and ozone (O₃).

Ozone can also contribute to the degradation of this compound. Ozonolysis of PAHs is a known environmental transformation process, often leading to the cleavage of aromatic rings and the formation of aldehydes, ketones, and carboxylic acids. researchgate.netwikipedia.orgrsc.orgresearchgate.netrsc.org The reaction of ozone with PAHs can be influenced by the presence of other substances, such as water, which can participate in the reaction and affect the final products. rsc.orgresearchgate.net Given its polycyclic aromatic structure, this compound is expected to be susceptible to ozonolysis, contributing to its transformation in the environment.

Biotransformation Mechanisms

The biotransformation of polycyclic aromatic hydrocarbons (PAHs) is a critical process influencing their persistence, toxicity, and ultimate fate in the environment. For this compound, understanding its formation from parent PAHs and its subsequent metabolic breakdown is essential for assessing its environmental impact.

Metabolic Pathways in Organisms

Direct studies detailing the complete metabolic pathways of this compound in organisms are not extensively documented in publicly available research. However, the metabolic fate of the closely related and structurally similar compound, 9-fluorenone, has been well-characterized in various microorganisms. These pathways serve as a valuable model for predicting the potential biotransformation of this compound.

Bacteria, in particular, have demonstrated the ability to utilize 9-fluorenone as a sole source of carbon and energy. Strains like Pseudomonas mendocina MC2 metabolize 9-fluorenone through an initial attack by a dioxygenase enzyme adjacent to the ketone group. researchgate.net This leads to the opening of the five-membered ring and subsequent degradation of the resulting biphenyl-like structure, often funnelling intermediates into the phthalate (B1215562) degradation pathway. researchgate.netnih.gov

A key step in this process is the angular dioxygenation of the ketone, which forms a dihydroxy intermediate. This is followed by meta-cleavage of the five-membered ring. The resulting biphenyl (B1667301) derivative is then further catabolized through reactions analogous to biphenyl metabolism, ultimately leading to intermediates of central metabolism. researchgate.net

Table 1: Key Metabolites in the Proposed Degradation Pathway of 9-Fluorenone by Pseudomonas sp.

Metabolite Name Chemical Formula Role in Pathway
9-Fluorenone C₁₃H₈O Starting Substrate
(+)-1,1a-Dihydroxy-1-hydro-9-fluorenone C₁₃H₁₀O₃ Product of angular dioxygenation
8-Hydroxy-3,4-benzocoumarin C₁₃H₈O₃ Ring-fission product
Phthalic Acid C₈H₆O₄ Intermediate product
Protocatechuic Acid C₇H₆O₄ Intermediate leading to central metabolism

This table is based on the metabolic pathway identified for 9-fluorenone in Pseudomonas species, which serves as a model for the potential metabolism of this compound. researchgate.netnih.gov

Formation as a Metabolite of Related Polycyclic Aromatic Hydrocarbons

This compound is an oxygenated PAH (oxy-PAH) that is not typically released directly into the environment in large quantities. Instead, it is primarily formed through the biological transformation of its parent PAH, 11H-Benzo[a]fluorene.

The formation pathway is analogous to the well-documented microbial oxidation of fluorene (B118485) to 9-fluorenone. nih.govasm.org This transformation is a common metabolic route for PAHs containing a methylene (B1212753) bridge. The process is initiated by a monooxygenase enzyme, which hydroxylates the methylene carbon (position 11 in 11H-Benzo[a]fluorene). This reaction produces an unstable alcohol intermediate, 11H-Benzo[a]fluoren-11-ol. This intermediate is then rapidly oxidized by a dehydrogenase enzyme to the more stable ketone, this compound (which is the same molecule as 11H-Benzo[a]fluoren-11-one). nih.gov

This initial oxidation is a critical step, as the resulting ketone is often more water-soluble than the parent PAH but can also exhibit its own distinct toxicity and resistance to further degradation. In some microbial systems, the produced ketone can accumulate as a dead-end metabolite. researchgate.netnih.gov For instance, studies with Arthrobacter sp. have shown that when grown on fluorene, they can transform a portion of it into 9-fluorenone, which then accumulates in the culture. researchgate.net This suggests that under certain conditions, this compound could accumulate in the environment from the degradation of 11H-Benzo[a]fluorene.

Table 2: Biotransformation of 11H-Benzo[a]fluorene to this compound

Parent Compound Key Enzyme(s) Intermediate Final Product Organism Type (Model)
11H-Benzo[a]fluorene Monooxygenase 11H-Benzo[a]fluoren-11-ol This compound Bacteria (Pseudomonas sp.), Fungi
Dehydrogenase

This transformation is based on the established pathway for fluorene oxidation to 9-fluorenone, a direct structural analog. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9H-Benzo(a)fluoren-9-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common method involves palladium-catalyzed annulation of arynes with 2-haloarenes, where microwave-assisted Sonogashira coupling improves efficiency (yields >85%) . Another approach uses reduction of 9,9'-bifluorene-9,9'-diol derivatives, requiring controlled anhydrous conditions to avoid side reactions . Key variables include catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent choice (e.g., DMF for polar intermediates), and temperature (80–120°C).

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential. For example, ¹H NMR peaks at δ 7.31–8.62 ppm confirm aromatic protons, while GC-MS with m/z 195.2 (M⁺) validates molecular weight . X-ray crystallography is used for spirocyclic derivatives to resolve stereochemical ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While the compound lacks acute toxicity (NFPA health hazard rating = 0), use nitrile gloves (11–13 mil thickness) for routine handling and butyl rubber gloves (12–15 mil) for spills . Ensure fume hood ventilation during synthesis to mitigate inhalation risks . No specific flammability hazards are reported, but general organic solvent precautions apply .

Advanced Research Questions

Q. How can cross-coupling reactions of this compound derivatives be optimized for drug discovery applications?

  • Methodological Answer : Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids (e.g., 3,4,5-trimethoxyphenyl) enable functionalization at the 2-position. Microwave irradiation (100°C, 20 min) achieves >90% yield for acetylenic derivatives . Screen ligands (e.g., XPhos) to enhance steric tolerance for bulky substrates.

Q. What mechanistic insights explain contradictory bioactivity results in this compound derivatives?

  • Methodological Answer : Variations in antimicrobial efficacy (e.g., 11.8–19.4 mm inhibition zones) arise from substituent electronic effects. Fluoren-9-ylidene-hydrazine derivatives exhibit higher activity against Proteus mirabilis due to enhanced membrane penetration, confirmed via molecular docking with catalase enzymes (binding energy: −8.2 kcal/mol) . Compare IC₅₀ values under standardized broth microdilution assays to resolve discrepancies.

Q. How does the electronic structure of this compound influence its reactivity in photochemical studies?

  • Methodological Answer : The conjugated π-system and ketone group enable n→π* transitions (λ_max ≈ 310 nm), facilitating photooxidation. Computational studies (DFT/B3LYP) reveal a HOMO-LUMO gap of 3.8 eV, correlating with redox stability in OLED applications . Use triplet sensitizers (e.g., benzophenone) to probe excited-state behavior.

Q. What strategies mitigate decomposition during the storage of this compound derivatives?

  • Methodological Answer : Store derivatives under inert gas (N₂/Ar) at −20°C to prevent oxidation. For air-sensitive intermediates like 9-chloromethyl derivatives, silica gel column purification with 1% Et₃N additive reduces acid-catalyzed degradation . Monitor purity via HPLC (C18 column, acetonitrile/water gradient).

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